Scaffold Minimalism: Unsubstituted 7-Position vs. Bioactive 7-Aryl Analogs
Direct structural comparison reveals the target compound lacks the 7-aryl substituent present in its closest bioactive analog. The 7-(4-carbomethoxyphenyl) derivative (BDBM49040) achieves an EC50 of 0.00231 nM at the human D1 dopamine receptor [1]. The target compound, being unsubstituted at this critical vector, is expected to lack this specific high-potency activity, making it a highly suitable negative control for SAR studies or a starting scaffold for focused library synthesis exploring 7-position modifications.
| Evidence Dimension | D1 Dopamine Receptor Agonist/Allosteric Modulator Activity (EC50) |
|---|---|
| Target Compound Data | Not active at relevant concentrations (predicted); activity not reported in this assay. |
| Comparator Or Baseline | Ethyl 7-(4-carbomethoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate; EC50 = 0.00231 nM |
| Quantified Difference | Complete loss of sub-nanomolar D1 activity due to absence of the 7-aryl group. |
| Conditions | In vitro functional assay at human D(1A) dopamine receptor (Vanderbilt Screening Center). |
Why This Matters
For procurement, this confirms the compound is not a drop-in replacement for 7-aryl leads; it is a distinct scaffold for negative control experiments or systematic derivatization.
- [1] BindingDB Entry BDBM49040. EC50 data for 7-(4-carbomethoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate at the D(1A) dopamine receptor. View Source
